Application Summary: “2,4-Dichloro-1-(1-chloroethyl)benzene” is a metabolite of DDT (dichlorodiphenyltrichloroethane), a pesticide that has been used worldwide since the 1940s . This compound is formed photochemically from DDE, a derivative of DDT .
Method of Application: The compound is generated through photochemical reactions and can be chemically synthesized for research purposes . It consists of both cis- and trans-2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene . Both stereoisomers can be resolved by gas chromatography on a polar capillary column .
Results and Outcomes: This compound has been detected in more than 60 biotic (e.g., marine mammals, birds, human milk) and abiotic samples (fat deposits in kitchen hoods) from different areas all over the world . The stereoisomer distribution and concentrations (0.3–3.9% relative to corresponding 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (p,p′-DDE) levels) were determined by means of the synthesized analytical standard .
Application Summary: “2,4-Dichloro-1-(1-chloroethyl)benzene” can be used in the study of nucleophilic reactions of benzene derivatives . This compound can undergo nucleophilic substitution reactions, which are surprising as aryl halides are generally incapable of reacting by either an SN1 or SN2 pathway .
Method of Application: The compound can react with a concentrated sodium hydroxide solution at temperatures above 350 ºC . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .
Results and Outcomes: The chief products of this reaction are phenol and diphenyl ether . The resulting N-2,4-dinitrophenyl derivatives are bright yellow crystalline compounds that facilitated analysis of peptides and proteins .
Application Summary: “2,4-Dichloro-1-(1-chloroethyl)benzene” can also be used in the study of electrophilic aromatic substitution reactions . This compound can undergo electrophilic aromatic substitution because aromaticity is maintained .
Method of Application: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Results and Outcomes: The resulting substituted benzene ring is a product of the electrophilic aromatic substitution reaction . This reaction mechanism is characterized by the initial addition of the electrophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Application Summary: “2,4-Dichloro-1-(1-chloroethyl)benzene” can be synthesized on a large scale . This process is important for producing sufficient quantities of the compound for various applications .
Method of Application: It typically involves controlled reactions under specific conditions .
Results and Outcomes: The large-scale synthesis results in the production of “2,4-Dichloro-1-(1-chloroethyl)benzene” in quantities suitable for industrial use .
Application Summary: “2,4-Dichloro-1-(1-chloroethyl)benzene” is used as a solvent and a precursor chemical in the synthesis of agrochemicals . It’s also used in softening and removing carbon-based contamination on metal surfaces .
Method of Application: In agrochemical synthesis, this compound can be used in various reactions to produce desired products . As a solvent, it can dissolve other substances, facilitating their reactions .
Results and Outcomes: The use of “2,4-Dichloro-1-(1-chloroethyl)benzene” in these applications contributes to the production of agrochemicals and the cleaning of metal surfaces . The specific results depend on the particular reactions or processes involved .
2,4-Dichloro-1-(1-chloroethyl)benzene, with the chemical formula C₈H₇Cl₃ and a molecular weight of 209.5 g/mol, is an aromatic compound characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring and a chloroethyl group at the 1 position. This compound is often utilized in various chemical syntheses and has applications in research and industry. Its structure can be represented as follows:
textCl | Cl - C6H4 - CHCl - CH3
The compound is recognized for its unique properties, including low solubility in water and higher solubility in organic solvents, which makes it useful in various chemical applications .
These reactions are significant for synthesizing more complex organic molecules and derivatives .
The biological activity of 2,4-Dichloro-1-(1-chloroethyl)benzene has been studied primarily in terms of its potential toxicity and effects on living organisms. It exhibits:
Further research is required to fully elucidate its biological effects and mechanisms of action .
Several methods exist for synthesizing 2,4-Dichloro-1-(1-chloroethyl)benzene:
These methods highlight the versatility of this compound in synthetic organic chemistry .
2,4-Dichloro-1-(1-chloroethyl)benzene finds applications across various fields:
The compound's unique structure allows it to participate in diverse
Interaction studies involving 2,4-Dichloro-1-(1-chloroethyl)benzene focus on its reactivity with biological molecules and other chemicals:
Understanding these interactions is crucial for assessing both its utility in synthetic applications and its safety profile .
Several compounds share structural similarities with 2,4-Dichloro-1-(1-chloroethyl)benzene. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
1-Chloro-2-(chloromethyl)benzene | 611-19-8 | 0.91 | Contains a chloromethyl group instead of chloroethyl. |
1,3-Dichloro-5-(chloromethyl)benzene | 3290-06-0 | 0.91 | Different positioning of chlorine atoms affects reactivity. |
1-Chloroethylbenzene | 12648 | 0.88 | Lacks multiple chlorines; simpler structure affects properties. |
2,4-Dichlorobenzyl chloride | 10025 | 0.85 | Similar chlorination pattern but different functional groups. |
These comparisons illustrate how variations in substituents and their positions influence the chemical behavior and applications of these compounds .